
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral compound with a piperidine ring substituted with a phenyl group and a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Pyrrolidin-1-ylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides and bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Chemical Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]chroman-6-ol: This compound shares structural similarities but differs in its functional groups and biological activity.
N-aryl-pyrrolidin-2-ones: These compounds have a pyrrolidine ring and are used in similar research applications.
Uniqueness
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is unique due to its specific chiral centers and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25ClN2 |
|---|---|
Molecular Weight |
280.83 g/mol |
IUPAC Name |
3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18;/h1-3,7-8,15-17H,4-6,9-13H2;1H |
InChI Key |
GOJLHNFXQHFHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


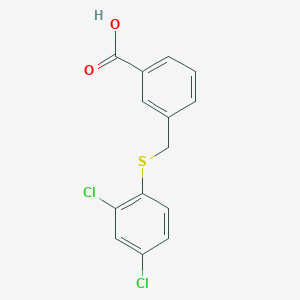
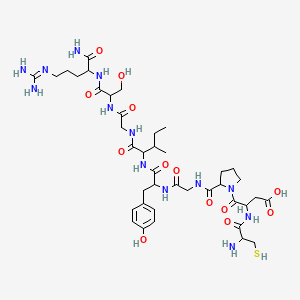


![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
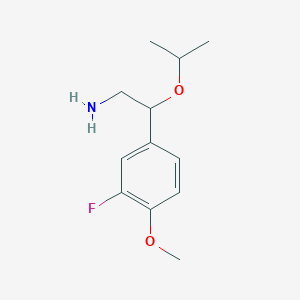
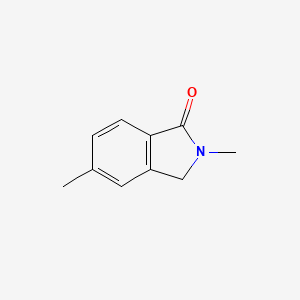
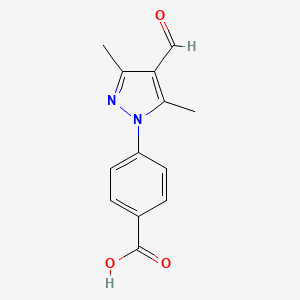
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)


![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)


